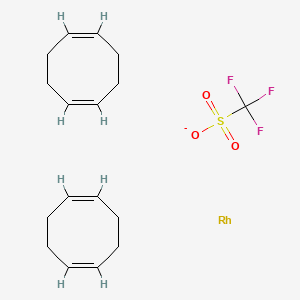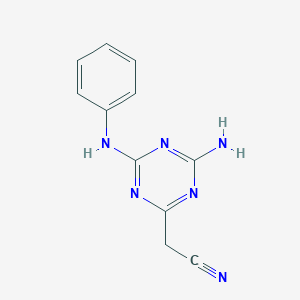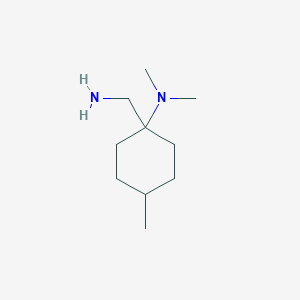
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a fine chemical that is used as a reagent for organic synthesis . It has been shown to be useful in the preparation of diverse compounds, including pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is involved in Rhodium catalyzed contrasteric regiocontrolled hydrogenative couplings of nonsymmetric 1,3-diynes to ethyl glyoxalate and Rhodium catalyzed reductive Mannich coupling of vinyl ketones to N-Sulfonylimines mediated by hydrogen .
Physical And Chemical Properties Analysis
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate has a molecular weight of 468.34 g/mol . Its empirical formula is C17H24F3O3RhS . The melting point is 159 °C (dec. literature value) .
Scientific Research Applications
Medicinal Chemistry
Lastly, in medicinal chemistry, Rhodium(I) triflate is used to synthesize complex molecules that can act as potential therapeutic agents. Its ability to facilitate various chemical transformations makes it a valuable tool in drug discovery and development.
Each of these applications demonstrates the compound’s versatility and importance in scientific research, contributing to advancements in multiple fields .
Mechanism of Action
Target of Action
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, also known as Bis(1,5-cyclooctadiene)rhodium(I) triflate, is a platinum group metal complex . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are organic compounds, polymers, and hybrid materials .
Mode of Action
As a catalyst, Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate facilitates various chemical reactions. For instance, it has been reported to catalyze the hydrogenation of alkynes and the asymmetric synthesis . It interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process .
Biochemical Pathways
The exact biochemical pathways affected by Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate are dependent on the specific reactions it catalyzes. For example, in the hydrogenation of alkynes, it aids in the addition of hydrogen across the carbon-carbon triple bond, resulting in the formation of alkanes .
Pharmacokinetics
Like other catalysts, it is expected to remain unchanged during the reaction and can be recovered afterwards .
Result of Action
The molecular and cellular effects of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate’s action are the formation of new compounds through the catalysis of chemical reactions . The specific products depend on the reactants and the type of reaction.
Action Environment
The action, efficacy, and stability of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate can be influenced by various environmental factors. It is sensitive to air and water, and should be stored and handled under an inert atmosphere . The reaction conditions, such as temperature and
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b2*2-1-,8-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTUHLLWFPRWMT-QMDOQEJBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3O3RhS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420656 | |
| Record name | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
CAS RN |
99326-34-8 | |
| Record name | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate in organic synthesis, and how does its structure influence its catalytic activity?
A1: Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, often abbreviated as [Rh(COD)2]OTf, serves as a versatile catalyst in organic synthesis, particularly in C-H activation reactions. [, ] Its structure plays a crucial role in its catalytic activity:
Q2: How does Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate compare to other rhodium catalysts in terms of its activity and selectivity in amine borane dehydrocoupling?
A2: Research suggests that [Rh(COD)2]OTf, alongside other rhodium precursors, leads to the formation of catalytically active Rh(4-6) clusters during amine borane dehydrocoupling. [] While the exact nature of the active species is still under investigation, the study emphasizes the importance of operando XAFS studies in differentiating between homogeneous and heterogeneous catalytic systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)
![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)




